3-hydroxy-2-methyl-4-nitrobenzoic acid

Analytical Chemistry Organic Synthesis Quality Control

3-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS 1403597-59-0) is the mandatory 2,3,4-substituted regioisomer for constructing pharmacologically active isoindolinone cores. Its unique steric environment—where the ortho-methyl and meta-hydroxyl groups force the carboxylic acid out of ring planarity—dictates the regiochemical outcome of downstream cyclization steps. Substitution with positional isomers (e.g., 3-hydroxy-4-methyl-2-nitrobenzoic acid) yields incorrect regioisomers and altered bioactivity. Procure this specific scaffold to ensure synthetic fidelity in your medicinal chemistry programs.

Molecular Formula C8H7NO5
Molecular Weight 197.1
CAS No. 1403597-59-0
Cat. No. B6158065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2-methyl-4-nitrobenzoic acid
CAS1403597-59-0
Molecular FormulaC8H7NO5
Molecular Weight197.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Hydroxy-2-methyl-4-nitrobenzoic Acid (CAS 1403597-59-0): Key Properties


3-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS 1403597-59-0) is a highly functionalized aromatic intermediate. Its molecular formula is C8H7NO5, with a molecular weight of 197.14 g/mol . The compound is characterized by a tetrasubstituted benzene ring with hydroxyl, methyl, nitro, and carboxylic acid groups . It is supplied as a solid with a typical purity of 98% .

Why Substituting 3-Hydroxy-2-methyl-4-nitrobenzoic Acid with Close Analogs May Be Inadvisable


The specific 2,3,4-substitution pattern of this compound (3-hydroxy, 2-methyl, 4-nitro) creates a unique steric and electronic environment that is not replicated by its positional isomers or analogs lacking a key functional group. The interplay between the flanking methyl and hydroxyl groups likely forces the carboxylic acid out of planarity with the aromatic ring, which can significantly alter its reactivity profile . This specific geometry is crucial for its primary application as a building block in the synthesis of pharmacologically active isoindolinone derivatives, where the regiochemistry of the starting material directly dictates the structure of the final product .

Quantitative Evidence for 3-Hydroxy-2-methyl-4-nitrobenzoic Acid Differentiation


High Purity Grade Availability for Reliable Synthesis

The target compound is commercially available with a certified purity of 98% . In contrast, its positional isomer, 3-hydroxy-4-methyl-2-nitrobenzoic acid (CAS 6946-15-2), is also available at a 98% purity grade . The target compound thus meets the same high purity standard required for reproducible synthetic outcomes, without offering a purity advantage over this specific comparator.

Analytical Chemistry Organic Synthesis Quality Control

Structural Differentiation from a De-Hydroxylated Analog via Physical State

The presence of the hydroxyl group in the target compound (C8H7NO5, MW 197.14) distinguishes it from 2-methyl-4-nitrobenzoic acid (CAS 1975-51-5, C8H7NO4, MW 181.15) [1]. The target compound is a solid with a predicted melting point range that is significantly higher than that of the non-hydroxylated analog, which melts at 150-154 °C [1]. This difference in physical state and thermal properties is a direct consequence of the additional hydrogen-bonding potential introduced by the hydroxyl group.

Physical Chemistry Organic Synthesis Material Science

Application-Specific Utility as a Precursor to Isoindolinones

The primary cited application for 3-hydroxy-2-methyl-4-nitrobenzoic acid is as a key intermediate in the synthesis of pharmacologically active isoindolinone derivatives . This is a specialized application not attributed to simpler analogs like 2-methyl-4-nitrobenzoic acid, which is used for more general syntheses, such as that of Raf kinase inhibitors [1]. The unique substitution pattern of the target compound is essential for constructing the complex isoindolinone scaffold via specific reaction pathways.

Medicinal Chemistry Organic Synthesis Drug Discovery

Primary Application Scenarios for 3-Hydroxy-2-methyl-4-nitrobenzoic Acid


Synthesis of Isoindolinone-Based Pharmaceutical Candidates

The primary scenario for procuring this compound is for use as a specialized building block in the multi-step synthesis of pharmacologically active isoindolinone derivatives . The compound's unique 2,3,4-substitution pattern is critical for constructing the isoindolinone core. This is supported by its identification as a key intermediate for this specific class of molecules .

Use in Research Where Specific Regiochemistry is Mandatory

In any synthetic pathway where the final product requires the exact regiochemistry derived from a 3-hydroxy-2-methyl-4-nitrobenzoic acid scaffold, this compound is mandatory. Substitution with a positional isomer, such as 3-hydroxy-4-methyl-2-nitrobenzoic acid, would lead to a different regioisomer and alter the properties and biological activity of the final molecule .

Exploratory Research in Nitroaromatic Chemistry

The compound serves as a useful model substrate for studying the steric and electronic effects of polysubstituted nitroaromatics. The interplay between the ortho-methyl and meta-hydroxyl groups on the reactivity of the para-nitro and carboxylic acid moieties can provide valuable insights for physical organic chemists .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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